molecular formula C14H16BrNO5 B11070437 2-(Morpholin-4-yl)-2-oxoethyl (4-bromophenoxy)acetate

2-(Morpholin-4-yl)-2-oxoethyl (4-bromophenoxy)acetate

Cat. No.: B11070437
M. Wt: 358.18 g/mol
InChI Key: ZVXCSYSBSDOBGI-UHFFFAOYSA-N
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Description

2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE is a chemical compound that features a morpholine ring, an oxoethyl group, and a bromophenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE typically involves the reaction of 2-bromo-2-methylpropanoic acid with 2-(4-morpholinyl)ethyl ester. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxoethyl group can participate in oxidation-reduction reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the oxoethyl group.

    Reduction: Reduced derivatives of the oxoethyl group.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE involves its interaction with specific molecular targets. The morpholine ring can bind to RNA or other therapeutic targets, while the oxoethyl group can participate in redox reactions. The bromophenoxy acetate moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid 2-(4-morpholinyl)ethyl ester
  • 2-Morpholinoethyl 2-bromo-2-methylpropanoate
  • 2-Azidoethyl 2-bromoisobutyrate
  • 2-(2-Bromoisobutyryloxy)ethyl methacrylate

Uniqueness

2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE is unique due to its combination of a morpholine ring, an oxoethyl group, and a bromophenoxy acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H16BrNO5

Molecular Weight

358.18 g/mol

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C14H16BrNO5/c15-11-1-3-12(4-2-11)20-10-14(18)21-9-13(17)16-5-7-19-8-6-16/h1-4H,5-10H2

InChI Key

ZVXCSYSBSDOBGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC(=O)COC2=CC=C(C=C2)Br

solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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